REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.C([Sn](CCCC)(CCCC)[C:15]([O:17][CH2:18][CH3:19])=[CH2:16])CCC>CN(C=O)C>[Cl:1][C:2]1[N:7]=[C:6]([C:15]([O:17][CH2:18][CH3:19])=[CH2:16])[C:5]([F:9])=[CH:4][N:3]=1
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Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)F
|
Name
|
|
Quantity
|
12.37 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
dichlorobis(triphenylphosphine) palladium(II)
|
Quantity
|
0.438 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
|
Details
|
The oily residue was dissolved in ethyl ether
|
Type
|
ADDITION
|
Details
|
a saturated solution of aqueous potassium fluoride was added
|
Type
|
FILTRATION
|
Details
|
After dilution with EtOAc and filtration through Celite
|
Type
|
WASH
|
Details
|
the organic phase was washed with water, brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by CombiFlash (0 to 10% EtOAc/Hex)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |